molecular formula C21H17F4N3O2 B2771041 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide CAS No. 946215-65-2

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide

Cat. No. B2771041
CAS RN: 946215-65-2
M. Wt: 419.38
InChI Key: VTJDPUNFNBAVDI-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions . These groups are common in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms and a pyridazine ring might bestow distinctive physical-chemical properties .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

One study describes an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration. This compound, with a long central duration of action and high solubility in water, demonstrates efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticancer Activity

Another study focused on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives. These compounds were synthesized and demonstrated potent antioxidant activity in vitro, which suggests potential applications in cancer treatment (Mehvish & Kumar, 2022).

Antimicrobial Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown that these derivatives have significant antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya et al., 2019).

Pyrrolo[1,2-b]pyridazine Derivatives

The expedient new synthesis of pyrrolo[1,2-b]pyridazine derivatives from 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide has been documented. These derivatives may have various pharmaceutical applications due to their novel structures (Sagyam et al., 2009).

Polysubstituted Pyridazinones

Studies on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine have outlined a method for creating a variety of polyfunctional systems that could be useful in drug discovery, highlighting the versatility of pyridazinone scaffolds in medicinal chemistry (Pattison et al., 2009).

Indolylpyridazinone Derivatives

The efficient synthesis and reactions of novel indolylpyridazinone derivatives, with expected biological activity, have been reported. These derivatives were shown to have potential antibacterial activity, further emphasizing the utility of such compounds in developing new therapeutics (Abubshait, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would likely involve interaction with biological targets in the body. If it’s an agrochemical, it might act by interfering with the life cycle of pests or by enhancing the growth of plants .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2/c22-16-7-3-14(4-8-16)18-11-12-20(30)28(27-18)13-1-2-19(29)26-17-9-5-15(6-10-17)21(23,24)25/h3-12H,1-2,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJDPUNFNBAVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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